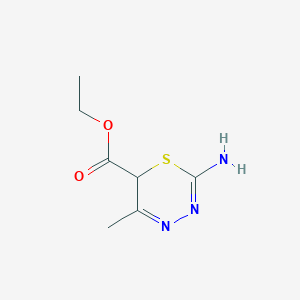

Ethyl 2-amino-5-methyl-6H-1,3,4-thiadiazine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-2-Amino-5-methyl-6H-1,3,4-thiadiazin-6-carboxylat ist eine heterocyclische Verbindung, die Schwefel- und Stickstoffatome in ihrer Ringstruktur enthält.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2-Amino-5-methyl-6H-1,3,4-thiadiazin-6-carboxylat beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Cyclisierung von Thiosemicarbazid-Derivaten mit Ethylacetoacetat in Gegenwart eines sauren Katalysators. Die Reaktion wird in der Regel unter Rückflussbedingungen durchgeführt, um eine vollständige Cyclisierung und die Bildung des gewünschten Thiadiazinrings zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus können Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt werden, um Ethyl-2-Amino-5-methyl-6H-1,3,4-thiadiazin-6-carboxylat in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-2-Amino-5-methyl-6H-1,3,4-thiadiazin-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können den Thiadiazinring in eine reduziertere Form umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Thiadiazinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Nucleophile wie Amine oder Alkoxide können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-Amino-5-methyl-6H-1,3,4-thiadiazin-6-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere auf ihre antimikrobiellen und krebshemmenden Eigenschaften.

Landwirtschaft: Sie wird als potenzielles Pestizid oder Herbizid untersucht, da sie in der Lage ist, in biologische Pfade von Schädlingen einzugreifen.

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit bestimmten elektronischen oder optischen Eigenschaften.

Wirkmechanismus

Der Mechanismus, durch den Ethyl-2-Amino-5-methyl-6H-1,3,4-thiadiazin-6-carboxylat seine Wirkungen entfaltet, beinhaltet die Interaktion mit bestimmten molekularen Zielstrukturen. So kann es in medizinischen Anwendungen Enzyme oder Rezeptoren hemmen, die für das Überleben von Krankheitserregern oder Krebszellen entscheidend sind. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und den an der Verbindung vorgenommenen Modifikationen variieren.

Wirkmechanismus

The mechanism by which Ethyl 2-amino-5-methyl-6H-1,3,4-thiadiazine-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-2-Amino-1,3,4-thiadiazol-5-carboxylat: Ein weiteres Thiadiazolderivat mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Aktivitäten.

2-Amino-5-ethyl-1,3,4-thiadiazol:

Einzigartigkeit

Ethyl-2-Amino-5-methyl-6H-1,3,4-thiadiazin-6-carboxylat ist einzigartig aufgrund seiner spezifischen Ringstruktur und dem Vorhandensein sowohl von Amino- als auch von Ester-Funktionsgruppen. Diese Kombination ermöglicht eine große Bandbreite an chemischen Modifikationen und Anwendungen, was sie zu einer vielseitigen Verbindung in verschiedenen Forschungsbereichen macht.

Eigenschaften

Molekularformel |

C7H11N3O2S |

|---|---|

Molekulargewicht |

201.25 g/mol |

IUPAC-Name |

ethyl 2-amino-5-methyl-6H-1,3,4-thiadiazine-6-carboxylate |

InChI |

InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-10-7(8)13-5/h5H,3H2,1-2H3,(H2,8,10) |

InChI-Schlüssel |

LDZPNUHMISDQLM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1C(=NN=C(S1)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12121777.png)

![2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121796.png)

![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]furan-2-carboxamide](/img/structure/B12121804.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12121805.png)

![Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-](/img/structure/B12121809.png)

![2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12121817.png)

![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12121828.png)

![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)